Specific Scientific Field: This application falls under the field of Gastroenterology and Pharmacology .
Summary of the Application: Butyryl-L-carnitine (BC), a butyrate ester of carnitine, may have potential for treatment of gut inflammation, since BC would supply both butyrate and carnitine .
Methods of Application or Experimental Procedures: The transport of BC via the carnitine transporter OCTN2 and the amino acid transporter ATB0 was examined. Studies were done with cloned ATB0, and OCTN2 in heterologous expression systems .
Results or Outcomes: BC inhibited ATB0, -mediated glycine transport in mammalian cells (IC50, 4.6 0.7 mM). BC also inhibited OCTN2-mediated carnitine uptake (IC50, 1.5 0.3 M). It was concluded that ATB0, is a low-affinity/high-capacity transporter for BC, whereas OCTN2 is a high-affinity/low-capacity transporter .
Specific Scientific Field: This application falls under the field of Biochemistry and Genetic Testing .
Summary of the Application: Acylcarnitine analysis, as part of newborn screening or diagnostic biochemical genetic testing, plays a central role in identifying, confirming, and monitoring patients with organic acidemias and fatty acid oxidation disorders .
Methods of Application or Experimental Procedures: The method presented utilizes butanolic HCL to derivatize acylcarnitines, ultra-performance liquid chromatography to resolve C4- and C5-DC isomers and isobars, and quantitation of these species using multiple-reaction monitoring (MRM) .
Results or Outcomes: Elevation of this species can result from increased amounts of isobutyrylcarnitine or butyrylcarnitine which derive from different metabolic pathways. Elevated isobutyrylcarnitine is associated with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism, while its isomer, butyrylcarnitine, is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation of unknown clinical significance .
Specific Scientific Field: This application falls under the field of Clinical Biochemistry and Diagnostic Testing .
Summary of the Application: Butyryl-L-carnitine is used in urine analysis for diagnosing metabolic disorders. The method presented utilizes butanolic HCL to derivatize acylcarnitines, ultra-performance liquid chromatography to resolve C4- and C5-DC isomers and isobars, and quantitation of these species using multiple-reaction monitoring (MRM) .
Methods of Application or Experimental Procedures: The method involves the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for differentiating isomers and isobars of C4- and C5DC-carnitine .
Results or Outcomes: This method allows for the separation and quantitation of butyrylcarnitine, isobutyrylcarnitine, and glutarylcarnitine in a fixed volume of urine .
Summary of the Application: Butyryl-L-carnitine has been proposed as a potential prodrug for the treatment of inflammatory bowel disease, providing colonocytes with L-carnitine and butyrate, both of which exert anti-inflammatory effects .
Specific Scientific Field: This application falls under the field of Pharmacology and Cell Biology .
Summary of the Application: Butyryl-L-carnitine is a butyrate ester of carnitine. It is an inhibitor of intestinal transporters, blocking carnitine uptake by the carnitine transporter and glycine transport by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .
Specific Scientific Field: This application falls under the field of Microbiology and Ecology .
Butyryl-L-carnitine chloride is a derivative of L-carnitine, characterized by the addition of a butyryl group. Its chemical formula is C₁₁H₂₂ClNO₄, with a molecular weight of approximately 267.74 g/mol. This compound is classified as an acylcarnitine and serves various biological functions, particularly in the transport and metabolism of fatty acids within cells. It exists as a zwitterion, meaning it carries both positive and negative charges, which influences its solubility and transport properties across biological membranes .
Butyryl-L-carnitine chloride exhibits significant biological activity:
The synthesis of butyryl-L-carnitine chloride typically involves the following steps:
Butyryl-L-carnitine chloride finds applications in various fields:
Research on butyryl-L-carnitine chloride has focused on its interactions with various transporters:
Several compounds share structural similarities with butyryl-L-carnitine chloride. Here are notable examples:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Acetyl-L-carnitine | C₈H₁₅NO₄ | Known for its neuroprotective effects; enhances cognition. |
| Propionyl-L-carnitine | C₉H₁₇NO₄ | Plays a role in energy metabolism; less studied than butyryl derivative. |
| Palmitoyl-L-carnitine | C₁₆H₃₃NO₄ | Involved in long-chain fatty acid metabolism; higher molecular weight. |
Butyryl-L-carnitine chloride is unique due to its specific inhibition profile on carnitine transporters, making it particularly effective in modulating fatty acid metabolism compared to other acylcarnitines. Its zwitterionic nature enhances its solubility and bioavailability, distinguishing it from other derivatives that may not exhibit similar properties.
Butyryl-L-carnitine chloride operates within the carnitine shuttle system to transport activated fatty acids into mitochondria. The process begins with the conversion of butyryl-CoA to butyryl-L-carnitine via carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane [3]. This reaction replaces CoA with carnitine, enabling the compound to traverse the inner mitochondrial membrane via carnitine-acylcarnitine translocase (CACT). Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) reconverts it to butyryl-CoA, releasing free carnitine for recycling [3].
The butyryl-CoA then enters β-oxidation, undergoing three enzymatic cycles to yield two acetyl-CoA molecules. These acetyl-CoA units feed into the tricarboxylic acid (TCA) cycle, generating NADH and FADH₂ for oxidative phosphorylation [3]. Butyryl-L-carnitine chloride’s efficiency in this pathway is underscored by its ability to bypass rate-limiting steps associated with longer-chain fatty acids, ensuring rapid ATP production under high-energy demands [3].
Table 1: Key Enzymes in Butyryl-L-Carnitine-Mediated Mitochondrial Transport
| Enzyme | Localization | Function |
|---|---|---|
| CPT1 | Outer mitochondrial membrane | Transfers butyryl group from CoA to carnitine |
| CACT | Inner mitochondrial membrane | Exchanges acylcarnitines across the membrane |
| CPT2 | Mitochondrial matrix | Regenerates butyryl-CoA from acylcarnitine |
Butyryl-L-carnitine chloride accelerates β-oxidation by delivering butyryl groups directly to the mitochondrial matrix. The four-carbon chain undergoes sequential dehydrogenation, hydration, and thiolytic cleavage via acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-ketoacyl-CoA thiolase, respectively [3]. Each cycle shortens the fatty acid by two carbons, producing acetyl-CoA and reducing equivalents. Compared to longer-chain fatty acids, butyryl groups require fewer enzymatic steps, minimizing metabolic inertia and optimizing energy yield during transient nutrient availability [3].
This pathway is particularly vital in tissues with high metabolic rates, such as cardiac and skeletal muscle, where rapid ATP synthesis is essential. Butyryl-L-carnitine chloride’s water solubility further enhances its diffusion efficiency, ensuring prompt substrate delivery even under low-oxygen conditions [1].
Butyryl-L-carnitine chloride modulates mitochondrial acyl-CoA/CoA ratios by sequestering excess acyl groups. High intramitochondrial acyl-CoA levels inhibit key enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, impairing glucose oxidation [3]. By converting acyl-CoA to acylcarnitine, the compound liberates free CoA, which is necessary for:
This buffering capacity ensures metabolic homeostasis during fluctuations in fatty acid availability. For instance, during fasting, elevated butyryl-L-carnitine chloride levels correlate with increased β-oxidation rates and maintained hepatic gluconeogenesis [3].
Metabolic flexibility—the ability to switch between lipid and carbohydrate oxidation—relies on butyryl-L-carnitine chloride’s dual role in substrate partitioning. It enhances lipid utilization by directing butyryl groups toward β-oxidation while preserving glucose for glycolytic tissues like the brain [3]. The compound also stabilizes cellular acetyl-CoA pools, which act as allosteric regulators of pyruvate dehydrogenase kinase. Low acetyl-CoA levels deactivate the kinase, permitting pyruvate dehydrogenase to channel glucose-derived carbons into the TCA cycle [3].
Table 2: Butyryl-L-Carnitine Chloride’s Impact on Metabolic Pathways
| Pathway | Regulatory Effect | Outcome |
|---|---|---|
| β-Oxidation | ↑ Acyl group transport | Enhanced ATP production |
| Glycolysis | ↑ Pyruvate dehydrogenase activity | Improved glucose utilization |
| Ketogenesis | ↑ Acetyl-CoA availability | Elevated ketone body synthesis |
Butyryl-L-carnitine chloride detoxifies cells by binding excess acyl moieties that could otherwise inhibit enzymatic processes. For example, accumulated butyryl-CoA inhibits adenine nucleotide translocase, disrupting ATP/ADP exchange [3]. The compound’s quaternary ammonium structure enables ionic interactions with acyl groups, forming water-soluble complexes excreted via renal filtration [1] [2]. This mechanism is critical in congenital metabolic disorders, where defective acyl-CoA dehydrogenases lead to toxic intermediate buildup. By diverting these compounds into urine, butyryl-L-carnitine chloride mitigates cellular damage and maintains metabolic flux [3].
Butyryl-L-carnitine chloride is recognised by Organic cation transporter novel type 2 with markedly high affinity. Saturation analyses in Xenopus laevis oocytes revealed a half-saturation constant of $$K_{0.5}=0.40±0.02\ \mu\text{M}$$ [1] [2]. In mammalian cells the same transporter shows competitive inhibition of L-carnitine uptake, with a half-maximal inhibitory concentration of $$1.5±0.3\ \mu\text{M}$$ [1].
| Parameter | Value | Experimental System | Reference |
|---|---|---|---|
| Half-saturation constant for butyryl-L-carnitine chloride | $$0.40±0.02\ \mu\text{M}$$ | Voltage-clamped Xenopus oocytes expressing Organic cation transporter novel type 2 | 1 |
| Half-maximal inhibitory concentration versus L-carnitine | $$1.5±0.3\ \mu\text{M}$$ | Human retinal pigment epithelial cells | 1 |
Exposure of transporter-expressing oocytes to butyryl-L-carnitine chloride induces inward currents that are abolished when extracellular sodium ions are removed, demonstrating that substrate translocation is electrogenic and charge-coupled [1]. Current amplitudes saturate in parallel with substrate concentration, confirming that ion movement is intrinsic to each transport cycle.
Organic cation transporter novel type 2 operates as a sodium-coupled symporter. Replacement or chelation of sodium ions eliminates both radiolabel uptake and transport-associated currents [1]. Classical tracer studies with L-carnitine indicate a 1:1 coupling ratio between sodium ions and substrate; the same coupling is inferred for butyryl-L-carnitine chloride because sodium-activation curves fit a single binding site model [3].
Competitive interaction between butyryl-L-carnitine chloride and L-carnitine elevates the Michaelis constant without altering maximal velocity, establishing direct competition for a common binding pocket [1]. Comparable inhibition is observed with other short-chain acyl-carnitine esters, indicating that acyl chain length modulates—but does not abolish—binding.
Amino acid transporter B zero, plus transports butyryl-L-carnitine chloride with far lower affinity but markedly higher capacity than Organic cation transporter novel type 2. Half-saturation constants in oocytes reach $$1.4±0.1\ \text{mM}$$ [1], while earlier work with L-carnitine established $$K_{0.5}=1.8±0.4\ \text{mM}$$ [3]. The transporter therefore becomes dominant only when luminal concentrations rise into the millimolar range.
| Parameter | Value | Experimental System | Reference |
|---|---|---|---|
| Half-saturation constant for butyryl-L-carnitine chloride | $$1.4±0.1\ \text{mM}$$ | Voltage-clamped Xenopus oocytes expressing Amino acid transporter B zero, plus | 1 |
| Half-saturation constant for sodium ions | $$25±4\ \text{mM}$$ | Same | 24 |
| Half-saturation constant for chloride ions | $$15±5\ \text{mM}$$ | Same | 24 |
Transport requires two sodium ions and one chloride ion per butyryl-L-carnitine chloride molecule, as inferred from Hill coefficients near two for sodium ions and near one for chloride ions [3]. The ternary coupling renders the process strongly concentrative, enabling uptake against substantial electrochemical gradients when substrate is plentiful.
Current-versus-concentration plots are hyperbolic and reach maximal amplitudes an order of magnitude larger than those generated by Organic cation transporter novel type 2 under identical voltage conditions [1]. This confirms the high-capacity designation and suggests a physiological role in scavenging excess ester that escapes high-affinity capture.
| Characteristic | Organic cation transporter novel type 2 | Amino acid transporter B zero, plus |
|---|---|---|
| Affinity for butyryl-L-carnitine chloride | $$0.40\ \mu\text{M}$$ [1] | $$1.4\ \text{mM}$$ [1] |
| Maximal current density (oocyte, −60 mV) | ≈ 0.3 µA [1] | ≈ 3 µA [1] |
| Ion coupling | 1 Na$$^+$$ [3] | 2 Na$$^+$$ + 1 Cl$$^−$$ [3] |
| Competitive inhibition of L-carnitine transport | IC$$_{50}=1.5\ \mu\text{M}$$ [1] | IC$$_{50}=4.6\ \text{mM}$$ (glycine proxy) [1] |
| Physiological niche | High-affinity capture at low substrate concentrations (e.g., systemic circulation) | Bulk uptake when luminal concentrations spike (e.g., inflamed intestine) |
These data illustrate a complementary division of labour: the solute carrier family 22 member 5 product secures micromolar ester levels efficiently, whereas the solute carrier family 6 member 14 product safeguards against millimolar overflow.
Loss-of-function mutations in the solute carrier family 22 member 5 gene, such as the pathogenic p.Trp274Ter stop-gain variant [4], abolish Organic cation transporter novel type 2 activity and markedly diminish cellular uptake of butyryl-L-carnitine chloride. Clinical cases show systemic carnitine deficiency, cardiomyopathy and neuromuscular compromise that improve upon carnitine supplementation [5] [4]. Functional assays of additional missense substitutions demonstrate a spectrum of residual activities, from near-normal to <10% of wild-type transport [6].
Conversely, elevated expression of the solute carrier family 6 member 14 gene has been documented in several solid tumours and in inflammatory bowel tissue, providing a compensatory route for butyryl-L-carnitine chloride entry when Organic cation transporter novel type 2 is defective [7] [8]. This up-regulation may explain preserved cerebral carnitine pools in knockout models lacking functional Organic cation transporter novel type 2 [8].